REACTION_SMILES
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[CH3:1][C:2]([O:3][C:5]([CH3:4])=[O:7])=[O:6].[CH:8]([OH:9])=[O:10].[NH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][c:17]1[F:18].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH:5](=[O:7])[NH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][c:17]1[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=CNc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |